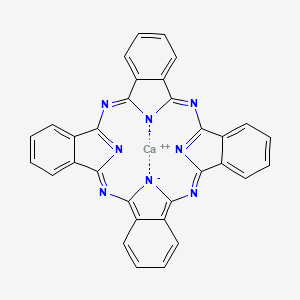

Calcium phthalocyanine

Description

Overview of Phthalocyanine (B1677752) Macrocycles in Advanced Materials Science

Phthalocyanines (Pcs) are a versatile class of synthetic, aromatic macrocyclic compounds with a structure resembling naturally occurring porphyrins like chlorophyll (B73375) and heme. sci-hub.se These molecules are composed of four isoindole units linked by nitrogen atoms, forming a planar 18 π-electron conjugated system. jchemrev.comdergipark.org.tr This extended π-electron delocalization is the source of their remarkable thermal and chemical stability, as well as their intense blue-green color. rsc.orgmdpi.comresearchgate.net

The central cavity of the phthalocyanine macrocycle can host over 70 different elements, including hydrogen (in metal-free phthalocyanine) or a metal ion, forming a metallophthalocyanine (MPc). dergipark.org.trmdpi.com This structural versatility allows for the fine-tuning of the molecule's electronic, optical, and catalytic properties. rsc.orgrsc.org The ability to introduce various substituents onto the peripheral positions of the phthalocyanine ring further enhances this tailorability, enabling the modification of properties like solubility and molecular aggregation. mdpi.comresearchgate.net

Due to these customizable characteristics, phthalocyanines have been extensively investigated and utilized as advanced materials in a multitude of fields. rsc.orgresearchgate.netpsu.edu Their applications range from traditional uses as robust pigments and dyes to cutting-edge technologies. sci-hub.seresearchgate.net They are integral components in the development of:

Electronic and Optoelectronic Devices: Their semiconducting properties have led to their use in organic field-effect transistors (OFETs), solar cells, and photodetectors. researchgate.networldscientific.com

Optical Data Storage: The strong absorption of light in the near-infrared region makes them suitable for use in recordable CDs and DVDs. acs.org

Sensors: Thin films of phthalocyanines exhibit changes in conductivity upon exposure to various gases, making them effective chemical sensors. mdpi.comworldscientific.comresearchgate.net

Catalysis: Metallophthalocyanines are effective catalysts for a variety of chemical reactions, including oxidation and reduction processes. mdpi.comthieme-connect.de

Nonlinear Optics: The extended π-electron system gives rise to significant nonlinear optical properties, which are of interest for applications in optical limiting and other photonic devices. rsc.orgrsc.orgworldscientific.com

The continuous research into the synthesis and functionalization of phthalocyanine macrocycles ensures their ongoing importance in the innovation of new materials and technologies. rsc.orgresearchgate.net

Significance of Calcium Phthalocyanine in Emerging Research Fields and Materials Innovation

While the broader family of metallophthalocyanines has been widely studied, this compound (CaPc) possesses specific attributes that make it a compound of growing interest in materials innovation.

One of the key historical and ongoing uses of this compound is as a precursor in the synthesis of metal-free phthalocyanine (H₂Pc). phthalocyaninepigmentblue.com The lability of the calcium ion allows for its relatively straightforward removal through treatment with acid, a process known as demetallization. phthalocyaninepigmentblue.com This provides a reliable route to high-purity metal-free phthalocyanine, which itself is a valuable material.

Beyond its role as a synthetic intermediate, this compound is being explored for its own intrinsic properties in several advanced applications:

Gas Sensing: The interaction of gas molecules with phthalocyanine films can alter their electrical conductivity, forming the basis of chemiresistive sensors. While various metallophthalocyanines are studied for this purpose, the nature of the central metal ion plays a crucial role in the sensing mechanism. researchgate.net Research into different metallophthalocyanines continues to reveal nuanced sensing capabilities for various analytes.

Catalysis: Metallophthalocyanines are known to be effective catalysts. mdpi.comthieme-connect.de Calcium, as an alkaline earth metal, can influence the electronic properties of the phthalocyanine ring in a distinct way compared to transition metals, potentially offering unique catalytic activities. For instance, calcium-based materials are recognized for their potential in wastewater treatment due to their adsorptive properties. researchgate.net The incorporation of phthalocyanines with calcium could lead to novel catalytic systems.

Optical Applications: The electronic transitions within the phthalocyanine macrocycle give rise to strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. mdpi.com The specific properties, such as the exact wavelength of maximum absorption (Q-band), can be influenced by the central metal ion. This makes this compound, like other MPcs, a candidate for applications where light absorption is critical, such as in optical data storage or as photosensitizers. acs.orggoogle.com

The synthesis of this compound can be achieved through methods such as reacting phthalonitrile (B49051) with a calcium source like calcium oxide. phthalocyaninepigmentblue.comgoogle.com Research has also shown the formation of phthalocyanines in the presence of calcium in solution at moderate temperatures. scielo.org.co

The ongoing exploration of this compound's properties is indicative of a broader trend in materials science to investigate the full spectrum of metallophthalocyanine complexes to uncover novel functionalities for next-generation technologies.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H16CaN8 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

calcium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Ca/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

InChI Key |

CRGHHUKTMZWOAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ca+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Calcium Phthalocyanine

Template-Directed Synthesis Approaches for Calcium Phthalocyanine (B1677752) and Analogues

Template-directed synthesis is a cornerstone for the formation of the phthalocyanine macrocycle, including its calcium-containing analogues. This method often utilizes a metal ion, such as calcium, to orchestrate the cyclotetramerization of phthalonitrile (B49051) precursors. scielo.org.conih.gov The presence of the metal template is crucial for achieving a high yield of the desired macrocycle by organizing the precursor molecules in a favorable geometry for ring closure. dokumen.pub

The general approach involves heating phthalonitrile or its derivatives in the presence of a calcium source. For instance, the reaction of phthalonitriles in ethanol (B145695) solutions with calcium can lead to the formation of phthalocyanines with moderate yields of around 30% even at room temperature. scielo.org.co The use of a calcium salt not only acts as a template but also becomes the central metal ion in the resulting phthalocyanine complex. nih.gov

Researchers have also explored the use of different templates to create novel cucurbituril-like macrocycles, which are analogous in their host-guest chemistry potential. For example, CaCl2 has been successfully employed as a template in the condensation of propanediurea and formaldehyde (B43269) to produce new macrocyclic structures. rsc.org This highlights the versatility of template-directed synthesis in creating a wide array of macrocyclic compounds beyond traditional phthalocyanines.

Strategies for Peripheral and Axial Functionalization in Calcium Phthalocyanine Systems

The functionalization of the phthalocyanine macrocycle is a key strategy for tuning its chemical and physical properties. researchgate.net This can be achieved through modifications at the peripheral positions of the benzene (B151609) rings or at the axial positions of the central metal ion. researchgate.netrsc.org

Peripheral Functionalization: This involves attaching various substituent groups to the outer rings of the phthalocyanine structure. This is often accomplished by using substituted phthalonitrile precursors in the initial synthesis. thieme-connect.deresearchgate.net The introduction of these groups can significantly impact the solubility, aggregation behavior, and electronic properties of the resulting phthalocyanine. researchgate.netmdpi.com For example, attaching bulky groups can prevent the undesirable aggregation of the macrocycles, which is a common issue that can hinder their performance in various applications. researchgate.net

Axial Functionalization: This type of modification involves the coordination of ligands to the central metal ion, perpendicular to the plane of the phthalocyanine ring. researchgate.netrsc.org The ability of the central metal ion to accept axial ligands provides an additional avenue for tailoring the molecule's properties. researchgate.net While calcium itself is a main-group element and its coordination chemistry can be different from transition metals, the principle of axial ligation remains a potential route for modification. The choice of the central metal ion and the axial ligands can synergistically tune the physical and self-assembly properties of the material. rsc.org

The strategic combination of peripheral and axial functionalization allows for the creation of bespoke phthalocyanine complexes with properties fine-tuned for specific next-generation applications. researchgate.net

Optimization of Reaction Parameters for Enhanced Yields and Purity in this compound Preparations

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound during its synthesis. Key parameters that are often manipulated include temperature, solvent, and the use of catalysts.

The choice of solvent and the presence of a base are also critical. High-boiling solvents are commonly used, and a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often employed to facilitate the cyclotetramerization of phthalonitriles. scielo.org.codokumen.pubrsc.org Researchers have found that a mixture of n-pentanol and DBU can significantly improve the reaction yield, reaching over 65% in the synthesis of certain tetra-substituted phthalocyanines. scielo.org.co

Furthermore, the molar ratio of reactants and the catalyst loading are important variables to control. researchgate.net For example, in the synthesis of copper phthalocyanine, the influence of catalyst loading, solvent, and reactant molar ratios on yield and pigmentary properties has been systematically studied. researchgate.net While this study focused on copper phthalocyanine, the principles of optimizing these parameters are broadly applicable to the synthesis of other metallophthalocyanines, including this compound.

Below is a table summarizing the impact of various reaction parameters on the synthesis of phthalocyanines, drawing from research on related systems.

| Parameter | Variation | Effect on Yield and Purity | Reference(s) |

| Temperature | High temperatures (e.g., >180°C) | Can lead to side products and reduced yields. | scielo.org.co |

| Heating Method | Microwave irradiation vs. Conventional heating | Microwave can reduce reaction time and sometimes increase yield. | scielo.org.coresearchgate.net |

| Solvent | High-boiling solvents (e.g., n-pentanol) | Provides the necessary high temperature for the reaction. | scielo.org.co |

| Base | Use of DBU | Facilitates the cyclotetramerization reaction. | scielo.org.codokumen.pubrsc.org |

| Reactant Ratio | Optimization of phthalonitrile to metal source ratio | Affects the efficiency of the template-directed synthesis. | researchgate.net |

| Catalyst Loading | Varying the amount of catalyst | Can influence reaction rate and product purity. | researchgate.net |

Novel Precursors and Cyclotetramerization Pathways for this compound and Related Complexes

The development of novel precursors and the exploration of alternative cyclotetramerization pathways are active areas of research aimed at expanding the diversity and functionality of phthalocyanine-based materials. arizona.edu

Traditionally, phthalocyanines are synthesized from precursors like phthalonitrile, phthalic anhydride, phthalimide (B116566), or diiminoisoindoline. scielo.org.corsc.org Of these, phthalonitrile is often preferred due to its high reactivity, which can lead to reaction yields of up to 90% in a single step. scielo.org.co When precursors like phthalimide or phthalic acid are used, a nitrogen donor such as urea (B33335) is required. rsc.org

Researchers are continuously designing and synthesizing new phthalonitrile derivatives with specific functional groups to impart desired properties to the final phthalocyanine. researchgate.net For example, to create phthalocyanines with nitrogen-containing heterocyclic substituents, the corresponding phthalonitriles containing pyrazole (B372694) or pyrazolone (B3327878) derivatives must first be synthesized. researchgate.net

The mechanism of cyclotetramerization itself has also been a subject of study. Two main pathways have been proposed, both involving a nucleophile, such as an alkoxide, to initiate the reaction. arizona.edu The understanding of these pathways is crucial for controlling the reaction and achieving the desired products.

Furthermore, the synthesis of asymmetrically substituted phthalocyanines, such as A3B-type phthalocyanines, presents a significant synthetic challenge. One method involves the statistical co-cyclotetramerization of two different phthalonitrile precursors. nih.gov A more controlled, though complex, approach involves the ring-expansion of a subphthalocyanine (B1262678) with a diiminoisoindoline, which can selectively yield the desired asymmetrically substituted product. nih.gov

Co-synthesis and Hybrid Systems Involving this compound in Multi-component Formulations

The integration of this compound into multi-component systems and hybrid materials is a promising strategy for creating advanced functional materials with synergistic properties. mdpi.comnih.gov This approach involves either the co-synthesis of phthalocyanines with other molecular entities or the post-synthetic assembly of phthalocyanine units into larger architectures.

Co-synthesis can involve the statistical condensation of two different substituted phthalonitriles, one of which may bear another functional moiety, such as a fullerene (C60). researchgate.net This method allows for the creation of covalently linked phthalocyanine-fullerene dyads, which have been studied for their inter- and intramolecular electronic interactions. researchgate.net

Another approach is the synthesis of multi-component systems where multiple functional units are attached to the phthalocyanine core. For example, phthalocyanine-based multiple ligands have been synthesized where four terpyridine ligands are covalently linked to a central zinc phthalocyanine. nih.gov These systems can act as sensors, as the coordination of metal ions to the peripheral terpyridine ligands can dramatically change the absorption and fluorescence spectra of the phthalocyanine core. nih.gov

Hybrid systems can also be formed through non-covalent interactions. For instance, hybrid beads have been crafted by pouring a guar-alginate mixed solution into a calcium bath, demonstrating the use of calcium in forming the matrix for such systems. science.gov Furthermore, the development of multicomponent crystals (co-crystals) of phthalocyanines is an emerging area. mdpi.com Co-crystallization offers a viable alternative for improving the physicochemical properties, such as solubility, of poorly soluble drug compounds, and this principle can be applied to phthalocyanines to enhance their performance in various applications. mdpi.com

Elucidation of Electronic Structure and Advanced Spectroscopic Properties of Calcium Phthalocyanine

High-Resolution Electronic Spectroscopy of Calcium Phthalocyanine (B1677752) Systems (e.g., S1 ← S0 Transitions, Molecular Symmetry Considerations)

High-resolution electronic spectroscopy is a important technique for probing the fine details of the electronic states and molecular geometry of molecules in the gas phase. By cooling the molecules to low temperatures, for instance through buffer-gas cooling, the spectral congestion from rotational and vibrational motions is reduced, allowing for the resolution of individual vibronic and even rovibronic transitions. researcher.lifeaip.orgresearchgate.net This method has been successfully applied to free-base phthalocyanine and various metal phthalocyanines to precisely determine their molecular constants and to understand the nature of their electronic transitions. researcher.lifeaip.orgresearchgate.netuec.ac.jpresearchgate.net

For calcium phthalocyanine, a high-resolution absorption spectrum of the S₁ ← S₀ (first excited singlet state from the ground singlet state) transition would provide invaluable information. The analysis of the partially resolved rotational structure of the spectrum allows for the determination of the rotational constants in both the ground (S₀) and the first excited (S₁) electronic states. aip.org These constants are directly related to the molecule's moments of inertia, and thus provide precise information about the molecular geometry.

A key aspect of the analysis is the determination of the transition type. For instance, in free-base phthalocyanine, the S₁ ← S₀ transition has been identified as an a-type transition, where the transition dipole moment is aligned with the NH-HN axis, leading to the assignment of the S₁ state as ¹B₃ᵤ. aip.orgresearchgate.net For this compound, which possesses a D₄h point group symmetry in its isolated state, the electronic transitions are governed by the selection rules of this group. Adsorption on a surface can lower this symmetry, for example to C₂ᵥ, which would alter the observed electronic transitions. aps.org

Interestingly, studies on free-base phthalocyanine have shown that the rotational constant B in the S₁ state is slightly larger than in the S₀ state, suggesting a change in the character of the π bonds upon electronic excitation. aip.org Similar detailed analysis for this compound would offer insights into how the central calcium ion influences the electronic redistribution in the excited state.

| Spectroscopic Parameter | Information Gained | Relevance to this compound |

| Rotational Constants | Precise molecular geometry and bond lengths | Determination of the Ca-N bond length and the planarity of the macrocycle. |

| Transition Type | Symmetry of the excited electronic state | Understanding the nature of the π-π* transitions in the phthalocyanine ring coordinated to calcium. |

| Vibronic Band Positions | Vibrational frequencies in the ground and excited states | Insight into the vibrational modes coupled to the electronic transition. |

Vibrational Spectroscopic Investigations (e.g., FTIR, Raman) for Structural Conformation and Bond Analysis in this compound

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's structure, bonding, and conformation. renishaw.comnih.govresearchgate.net These techniques are complementary: FTIR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, making it particularly sensitive to polar and hetero-nuclear bonds. renishaw.comsurfacesciencewestern.com In contrast, Raman spectroscopy measures the inelastic scattering of light, and is more sensitive to non-polar and homo-nuclear bonds, as it depends on a change in the polarizability of a bond during vibration. renishaw.comsurfacesciencewestern.com

For this compound, a combined FTIR and Raman analysis would offer a comprehensive understanding of its vibrational modes. The FTIR spectrum would be expected to show strong bands corresponding to the vibrations of the C-H, C-N, and C=C bonds within the phthalocyanine macrocycle. The metal-ligand vibrations, specifically the Ca-N stretching modes, would also be observable, typically in the far-infrared region. The positions of these bands provide direct information about the strength and nature of the chemical bonds.

Raman spectroscopy would complement this by providing information on the symmetric vibrations of the phthalocyanine ring. renishaw.com The analysis of both FTIR and Raman spectra allows for a detailed assignment of the observed vibrational modes to specific atomic motions within the molecule. This is often aided by theoretical calculations, such as those based on density functional theory (DFT), which can predict the vibrational frequencies and intensities. maynoothuniversity.ie

The structural conformation of this compound can also be inferred from vibrational spectroscopy. For instance, changes in the crystal packing or the presence of different polymorphs can lead to shifts in the vibrational frequencies and changes in the relative intensities of the bands. surfacesciencewestern.com Furthermore, the planarity of the phthalocyanine ring and any distortions caused by the central calcium ion would be reflected in the vibrational spectra.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |

| Aromatic C-H stretch | 3000-3100 | Presence of aromatic rings. |

| C=C stretch (aromatic) | 1400-1600 | Integrity of the phthalocyanine macrocycle. |

| C=N stretch | 1500-1600 | Information on the imine linkages. |

| Ca-N stretch | 200-400 | Direct probe of the metal-ligand bond strength. |

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Calcium Oxidation State and Local Coordination Environment

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful element-specific technique that provides detailed information about the oxidation state and local coordination environment of a specific atom within a material. uu.nlnih.gov The technique involves exciting a core electron to an unoccupied state by tuning the energy of the incident X-rays around the absorption edge of the element of interest. For this compound, a Calcium K-edge XANES study would be particularly insightful.

The primary application of XANES in this context would be to confirm the oxidation state of the calcium ion. The energy position of the absorption edge is highly sensitive to the oxidation state of the absorbing atom; a higher oxidation state generally results in a shift of the edge to higher energies. uu.nlnih.gov By comparing the edge position of this compound with that of standard calcium compounds with known oxidation states (e.g., CaO), the +2 oxidation state of the calcium ion in the phthalocyanine complex can be unequivocally determined.

Furthermore, the features in the pre-edge and near-edge regions of the XANES spectrum are sensitive to the local coordination geometry and symmetry around the absorbing atom. uu.nlrsc.org For this compound, the calcium ion is expected to be coordinated to the four nitrogen atoms of the isoindole units in a square-planar-like environment. The shape and intensity of the pre-edge peaks in the Ca K-edge XANES spectrum would be characteristic of this coordination environment. Theoretical simulations of the XANES spectrum, often based on multiple scattering theory or density functional theory, can be used to model different coordination geometries and compare them with the experimental data to refine the structural model. rsc.org

| XANES Feature | Spectral Region | Information Deduced |

| Edge Position | Main absorption edge | Oxidation state of the calcium ion. |

| Pre-edge Peaks | Energy region just below the main edge | Local coordination geometry and symmetry (e.g., square planar). |

| Near-edge Oscillations | Energy region above the main edge | Information on the distances to neighboring atoms. |

Advanced UV-Vis Spectroscopy for Q-Band and Soret-Band Analysis in Functionalized this compound Derivatives

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the electronic transitions in phthalocyanines. The UV-Vis spectrum of a typical metal phthalocyanine is characterized by two main absorption bands: the Q-band in the visible region (around 600-700 nm) and the Soret-band (or B-band) in the near-UV region (around 300-400 nm). researchgate.netjchemrev.com

The intense Q-band arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine macrocycle. researchgate.netjchemrev.comuea.ac.uk The Soret-band originates from transitions to higher energy excited states. researchgate.netuea.ac.uk The positions and intensities of these bands are sensitive to the central metal ion, axial ligands, and peripheral substituents, as well as the aggregation state of the molecules.

For functionalized this compound derivatives, UV-Vis spectroscopy is an essential tool for characterizing the effects of the functional groups on the electronic structure. Electron-donating or electron-withdrawing substituents on the periphery of the phthalocyanine ring can cause a red or blue shift of the Q-band, respectively. nih.gov This tunability of the absorption spectrum is crucial for applications such as in organic solar cells and photodynamic therapy.

Aggregation of phthalocyanine molecules can lead to a broadening or splitting of the Q-band. jchemrev.com By studying the UV-Vis spectra in different solvents and at different concentrations, the aggregation behavior of functionalized this compound derivatives can be investigated. For instance, the formation of dimers or higher-order aggregates often results in the appearance of new absorption bands.

| Absorption Band | Wavelength Region | Electronic Transition | Information from Functionalization |

| Q-band | 600-700 nm | HOMO to LUMO (π-π) | Shifts in wavelength indicate changes in the HOMO-LUMO gap. |

| Soret-band (B-band) | 300-400 nm | Transitions to higher π orbitals | Changes in intensity and position reflect broader electronic structural changes. |

Scanning Tunneling Microscopy (STM) for Investigating d-Orbital Dependence and Molecular Imaging of Metal Phthalocyanines on Surfaces

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can provide real-space images of molecules adsorbed on a conductive substrate with sub-molecular resolution. scholaris.caaip.orgresearchgate.net STM images are a representation of the local density of electronic states (LDOS) near the Fermi level of the sample. researchgate.netacs.org This makes STM a unique tool to not only visualize the topography of molecules but also to probe their electronic structure.

Studies on various d-block metal phthalocyanines have revealed a strong dependence of the STM image on the electronic configuration of the central metal ion, specifically the occupation of the d-orbitals. acs.orgacs.orgresearchgate.net For example, in copper phthalocyanine (CuPc), the central copper ion often appears as a depression or "hole" in the STM image, whereas in cobalt phthalocyanine (CoPc), the cobalt atom appears as a bright protrusion. acs.orgacs.org This difference is attributed to the contribution of the metal d-orbitals to the molecular orbitals near the Fermi level. acs.orgresearchgate.net

For this compound, an STM investigation would be particularly interesting. Calcium is a d⁰ metal, meaning it has no d-electrons in its valence shell. Therefore, its STM image would be expected to be significantly different from that of the d-block metal phthalocyanines. The central calcium ion would likely appear as a depression, similar to copper in CuPc, due to the lack of d-orbital density of states near the Fermi level. iphy.ac.cn The main contribution to the tunneling current would come from the π-system of the phthalocyanine ligand.

High-resolution STM imaging could also reveal the orientation and packing of this compound molecules on a surface. aip.org Furthermore, by functionalizing the STM tip, for instance with a single molecule like O₂, it is possible to enhance the resolution and directly image the molecular orbitals of the phthalocyanine. iphy.ac.cnresearchgate.net Such an experiment on this compound would provide a direct visualization of its electronic structure.

| Metal Phthalocyanine | d-Electron Configuration | Typical STM Appearance of Central Metal | Reason |

| Cobalt Phthalocyanine (CoPc) | d⁷ | Bright Protrusion | Significant d-orbital contribution to LDOS near Fermi level. acs.orgacs.orgresearchgate.net |

| Copper Phthalocyanine (CuPc) | d⁹ | Depression ("Hole") | Low d-orbital contribution to LDOS near Fermi level. acs.orgacs.org |

| This compound (CaPc) | d⁰ | Expected Depression | No d-orbitals in the valence shell to contribute to LDOS. |

Theoretical and Computational Chemistry of Calcium Phthalocyanine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Band Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state properties of molecules. For metallophthalocyanines (MPcs), DFT calculations are essential for predicting their three-dimensional structure and electronic properties.

Theoretical studies on MPcs, including those with alkaline earth metals like calcium, have investigated their molecular geometries. maynoothuniversity.ie Depending on the size of the central metal atom, the phthalocyanine (B1677752) macrocycle can adopt either a planar structure with D4h symmetry or a non-planar, "out-of-plane" conformation with C4v symmetry. maynoothuniversity.ie In the case of calcium phthalocyanine, the larger ionic radius of the Ca²⁺ ion typically forces it to sit slightly above the plane of the phthalocyanine ring, resulting in a non-planar C4v geometry. maynoothuniversity.ie

The electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity and optical properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's conductivity and color. researchgate.net DFT calculations on related calcium porphyrazine (CaPz) and calcium tetrakis(1,2,5-thiadiazole)porphyrazine (CaTTDPz) complexes show that the nature of the ligand significantly influences the HOMO-LUMO gap. For instance, the annulation of thiadiazole rings to the porphyrazine macrocycle in CaTTDPz leads to a smaller HOMO-LUMO gap compared to CaPz. mdpi.com This is primarily due to the destabilization (raising in energy) of the HOMO, which is localized on the macrocycle. mdpi.com

Other important electronic properties that can be calculated using DFT are ionization energy (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These parameters are crucial for predicting the charge transport capabilities of CaPc in electronic devices.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| CaPz (calculated) | -5.26 | -2.22 | 3.04 |

| CaTTDPz (calculated) | -5.63 | -3.14 | 2.49 |

Table 1: Calculated electronic properties for Calcium Porphyrazine (CaPz) and Calcium Tetrakis(1,2,5-thiadiazole)porphyrazine (CaTTDPz) from DFT calculations. These values provide an insight into the expected electronic structure of the closely related this compound. Data sourced from mdpi.com.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis of Calcium-Nitrogen Bonding Characteristics

To gain a deeper understanding of the chemical bonds within a molecule, computational chemists employ methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net These techniques analyze the electron density distribution to characterize the nature of chemical bonds, such as the interaction between the central calcium ion and the nitrogen atoms of the phthalocyanine ring.

QTAIM analysis examines the topology of the electron density. By locating bond critical points (BCPs) between atoms, it can determine whether an interaction is a "shared" interaction (covalent bond) or a "closed-shell" interaction (ionic bond, hydrogen bond, or van der Waals interaction). nih.govnih.gov

NBO analysis transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. researchgate.net It provides information on atomic charges, hybridization, and donor-acceptor interactions between orbitals, which helps to quantify the degree of covalency or ionicity in a bond. nih.gov

In studies of calcium-porphyrazine complexes, which are structurally similar to phthalocyanines, NBO and QTAIM analyses reveal that the Ca-N bonds have a significantly larger ionic contribution compared to the bonds in zinc-porphyrazine complexes. mdpi.com The NBO analysis shows a greater charge transfer from the calcium atom to the nitrogen atoms, resulting in a higher positive charge on the Ca ion. mdpi.com QTAIM calculations support this finding, showing that the electron density at the Ca-N bond critical point is characteristic of a closed-shell, predominantly electrostatic interaction. mdpi.com This ionic character is a direct consequence of calcium's nature as an alkaline earth metal, which readily donates its two valence electrons.

| Compound | Parameter | Value | Interpretation |

|---|---|---|---|

| CaPz (calculated) | NBO Charge on Ca | +1.62 |e| | High degree of ionic character |

| ZnPz (calculated) | NBO Charge on Zn | +1.26 |e| | More covalent character than Ca-N |

| CaPz (calculated) | Wiberg Bond Index (Ca-N) | 0.19 | Weak covalent contribution |

| ZnPz (calculated) | Wiberg Bond Index (Zn-N) | 0.37 | Stronger covalent contribution than Ca-N |

Table 2: Comparison of NBO parameters for Calcium Porphyrazine (CaPz) and Zinc Porphyrazine (ZnPz). The higher charge on Ca and lower Wiberg Bond Index for the Ca-N bond indicate a more ionic interaction compared to the Zn-N bond. Data sourced from mdpi.com.

Time-Dependent Density Functional Theory (TDDFT) for Simulating Electronic Absorption Spectra and Understanding Q-Band Shifts

The characteristic colors of phthalocyanines are due to their strong absorption of light in the visible and near-infrared regions of the electromagnetic spectrum. These absorptions are caused by electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TDDFT) is the primary computational method for calculating these excited states and simulating electronic absorption spectra. maynoothuniversity.ieresearchgate.net

The absorption spectrum of a typical metallophthalocyanine is dominated by two main features: an intense band in the near-infrared or red region (around 600–800 nm) known as the Q-band, and a stronger band in the near-UV region (around 300–400 nm) called the Soret or B-band. acs.orgnih.gov According to Gouterman's four-orbital model, the prominent Q-band arises primarily from the electronic transition from the HOMO to the LUMO. nih.govacs.orgresearchgate.net

TDDFT calculations can accurately predict the position (wavelength) and intensity (oscillator strength) of these absorption bands. researchgate.net By analyzing the molecular orbitals involved in each transition, researchers can assign the spectral bands and understand how structural or electronic modifications affect the spectrum. For instance, TDDFT calculations performed on calcium-porphyrazine derivatives show that modifying the peripheral ligand structure causes significant shifts in the Q-band. mdpi.com Specifically, replacing the porphyrazine (Pz) ligand with tetrakis(1,2,5-thiadiazole)porphyrazine (TTDPz) results in a pronounced bathochromic (red) shift of the Q-band by approximately 70 nm for the calcium complex. mdpi.com This shift is directly linked to the narrowing of the HOMO-LUMO gap induced by the TTDPz ligand, confirming the predictive power of TDDFT in tuning the optical properties of these macrocycles. mdpi.com

| Compound | Calculated Q-Band λmax (nm) | Calculated Oscillator Strength (f) | Main Transition |

|---|---|---|---|

| CaPz | 573 | 0.89 | HOMO → LUMO |

| CaTTDPz | 642 | 0.68 | HOMO → LUMO |

Table 3: Calculated TDDFT Q-band absorption maxima (λmax) and oscillator strengths (f) for Calcium Porphyrazine (CaPz) and Calcium Tetrakis(1,2,5-thiadiazole)porphyrazine (CaTTDPz). The data illustrates the significant bathochromic shift upon ligand modification. Data sourced from mdpi.com.

Computational Modeling of Charge Transfer Dynamics and Reorganization Energies in this compound

The performance of organic electronic materials, including this compound, in devices like solar cells and transistors depends heavily on how efficiently charges (electrons and holes) can move between molecules. This process is known as intermolecular charge transfer. capes.gov.br The rates of these transfers are governed by Marcus theory, where a key parameter is the reorganization energy (λ). capes.gov.brnih.gov

The reorganization energy is the energetic cost associated with the structural rearrangements of a molecule and its surrounding environment when it gains or loses an electron. capes.gov.br It has two main components:

Internal Reorganization Energy (λi) : This arises from the changes in bond lengths and angles within the molecule itself as it transitions between its neutral and charged states. It can be calculated using quantum mechanical methods like DFT. nih.gov

External Reorganization Energy (λo) : This accounts for the rearrangement of the surrounding solvent or solid-state matrix in response to the change in the molecule's charge state. acs.orgresearchgate.net

Computational modeling is crucial for estimating these reorganization energies. The internal reorganization energy is typically calculated by finding the optimized geometries of the molecule in both its neutral and charged states and then evaluating the corresponding energy differences. While specific computational studies on the reorganization energy of this compound are not widespread, research on similar molecules like copper phthalocyanine (CuPc) provides valuable insights. For example, a study combining experimental measurements and DFT calculations determined the total reorganization energy for CuPc to be approximately 930 meV. capes.gov.br Such a value is critical for modeling charge transport and predicting the mobility of charge carriers in thin films. capes.gov.br Computational models can further dissect this value into its internal and external contributions, guiding the molecular design to minimize reorganization energy and thus enhance charge transfer rates.

| Compound | Parameter | Value (meV) | Method |

|---|---|---|---|

| Copper Phthalocyanine (CuPc) | Reorganization Energy (λ) | 930 ± 40 | Experimental/DFT |

Table 4: Experimentally determined and computationally supported reorganization energy for Copper Phthalocyanine (CuPc). This value serves as an illustrative example for the magnitude of reorganization energy in metallophthalocyanines. Data sourced from capes.gov.br.

Materials Engineering of Calcium Phthalocyanine Thin Films and Nanostructures

Controlled Growth of Calcium Phthalocyanine (B1677752) Thin Films via Physical Vapor Deposition (PVD)

Physical Vapor Deposition (PVD) is a predominant technique for the fabrication of high-quality organic semiconductor thin films, including those of calcium phthalocyanine. nih.gov This method involves the sublimation of the source material in a high-vacuum environment (typically 10⁻⁶ to 10⁻⁸ torr), followed by the condensation of the vapor-phase molecules onto a target substrate. nih.gov The absence of a chemical reaction in the vapor phase ensures that the deposited film is chemically identical to the source material. nih.gov The growth of the thin film is a complex process initiated by the nucleation of molecules on the substrate, followed by the growth of these nuclei into larger crystalline or amorphous structures. nih.gov

The morphology and crystalline structure of the resulting CaPc thin films are highly dependent on several key PVD process parameters. These parameters can be precisely controlled to tailor the film properties for specific applications.

Substrate Temperature (Tsub): The temperature of the substrate during deposition plays a crucial role in the diffusion of adsorbed molecules on the surface. Higher substrate temperatures provide more thermal energy to the molecules, allowing them to diffuse further and find energetically favorable sites, which generally promotes the formation of larger, more ordered crystalline domains. nih.gov For many metal phthalocyanines, deposition at temperatures at or above 210°C tends to favor the formation of the more stable β-phase. nih.gov

Deposition Rate: The rate at which the CaPc vapor arrives at the substrate surface also influences the film's microstructure. A lower deposition rate allows more time for molecules to diffuse and arrange themselves into an ordered structure, often leading to higher crystallinity. Conversely, high deposition rates can result in a more disordered or amorphous film due to the rapid quenching of molecules on the substrate. researchgate.net

Chamber Pressure: The base pressure of the vacuum chamber is critical to ensure the purity of the deposited film. A high vacuum minimizes the incorporation of impurities from residual gases into the growing film, which could otherwise act as defects and degrade the material's electronic properties. nih.gov

The interplay of these parameters determines the final characteristics of the CaPc thin film, such as its surface roughness, grain size, and crystalline orientation. For instance, controlling the substrate temperature and deposition rate allows for the selective growth of different polymorphic forms of the phthalocyanine, which exhibit distinct optical and electrical properties. nih.govresearchgate.net

| Parameter | Effect on Film Properties | Typical Range for MPc Deposition |

|---|---|---|

| Substrate Temperature (Tsub) | Higher Tsub generally leads to increased crystallinity, larger grain sizes, and can favor the formation of the stable β-polymorph. nih.gov | Room Temperature to 300°C nih.gov |

| Deposition Rate | Lower rates typically result in higher crystallinity and more ordered films. Higher rates can lead to amorphous or fine-grained films. researchgate.net | 0.1 - 10 Å/s |

| Source Temperature (Tsrc) | Controls the sublimation rate and thus the deposition rate. nih.gov | 400 - 450 °C for ZnPc nih.gov |

| Chamber Pressure | High vacuum is essential to prevent contamination and ensure film purity. nih.gov | 10-6 - 10-8 torr nih.gov |

Solution-Phase Processing and Self-Assembly of this compound Nanostructures

Solution-phase processing offers a cost-effective and scalable alternative to vacuum-based methods for fabricating this compound nanostructures. nih.gov These techniques rely on the dissolution of CaPc in a suitable organic solvent, followed by deposition onto a substrate. nih.gov As the solvent evaporates, the concentration of the CaPc solution increases, leading to supersaturation and subsequent nucleation and growth of nanostructures. nih.gov The self-assembly of CaPc molecules is driven by non-covalent interactions, primarily π-π stacking between the aromatic macrocycles. bilkent.edu.tr

Common solution-phase deposition techniques include:

Drop-casting: In this simple method, a droplet of the CaPc solution is dispensed onto a stationary substrate and the solvent is allowed to evaporate slowly. nih.gov While straightforward, drop-casting can sometimes result in non-uniform films due to the "coffee-ring" effect. nih.gov

Spin-coating: This technique involves dispensing the solution onto a rotating substrate. The centrifugal force spreads the solution evenly, and the rapid solvent evaporation leads to the formation of a uniform thin film. nih.gov The final film thickness can be controlled by the spin speed and the solution concentration.

Dip-coating: The substrate is immersed in and withdrawn from the CaPc solution at a controlled speed. This method can be used to coat large and complex-shaped substrates. nih.gov

The morphology of the resulting nanostructures, which can range from nanofibers and nanoribbons to more complex hierarchical assemblies, is influenced by several factors:

Solvent Choice: The solvent's properties, such as its boiling point and its interaction with the CaPc molecule and the substrate, significantly affect the evaporation rate and the self-assembly process. nih.gov

Solution Concentration: Lower concentrations tend to favor the formation of discrete, well-defined nanostructures, while higher concentrations can lead to the formation of continuous films or larger aggregates. nih.gov

Substrate Surface Chemistry: The nature of the substrate surface can influence the nucleation and growth of the CaPc nanostructures. nih.gov

The central metal ion in the phthalocyanine ring can also play a role in directing the self-assembly process. rsc.org While specific studies on CaPc are less common, research on other metal phthalocyanines has shown that the metal can influence the intermolecular distance and relative orientation of the stacked molecules, thereby affecting the morphology and handedness of the resulting helical nanostructures. rsc.org

Investigation of Film Microstructure, Morphology, and Crystalline Polymorphism in this compound Assemblies

Metal phthalocyanines, including CaPc, are known to exhibit polymorphism, meaning they can exist in different crystalline forms. pageplace.de The two most common polymorphs are the α-phase and the β-phase. researchgate.net

α-Phase: This is often a metastable phase and can be obtained by deposition onto a cold substrate. researchgate.net It is characterized by a specific molecular packing arrangement.

β-Phase: This is generally the more thermodynamically stable form and can be obtained by annealing the α-phase film at elevated temperatures or by direct deposition onto a heated substrate. researchgate.net The molecular packing in the β-phase differs from that of the α-phase, leading to different electronic properties. researchgate.net

The transformation from the α- to the β-phase can be induced by thermal annealing. researchgate.net The specific crystalline phase can be identified using techniques like X-ray diffraction (XRD), which reveals the crystal structure, and scanning electron microscopy (SEM), which provides information about the morphology of the crystallites. researchgate.net The growth conditions during PVD or the processing parameters in solution-based methods are critical in controlling which polymorph is formed. rsc.org For example, the type of substrate can influence the interfacial energy and guide the growth of a specific polymorph. rsc.org

The morphology of CaPc assemblies can vary significantly, from continuous thin films to discrete nanostructures like nanowires and nanorods. frontiersin.org The formation of these different morphologies is a result of the interplay between molecular diffusion, nucleation, and crystal growth kinetics. nih.govfrontiersin.org

| Property | α-Phase | β-Phase |

|---|---|---|

| Thermodynamic Stability | Metastable researchgate.net | Stable researchgate.net |

| Formation Conditions | Deposition on cool substrates researchgate.net | Deposition on heated substrates or annealing of α-phase nih.govresearchgate.net |

| Molecular Packing | Different stacking angle compared to β-phase researchgate.net | Different stacking angle compared to α-phase researchgate.net |

Interfacial Interactions and Adsorption Behavior of this compound on Substrates (e.g., Graphene, Metal Surfaces)

The interface between a this compound layer and the underlying substrate is of paramount importance as it can significantly influence the electronic properties of the system. The interaction at this interface can affect charge injection/extraction efficiency in electronic devices and determine the molecular orientation of the first few monolayers, which in turn templates the growth of the subsequent layers. researchgate.net

On Graphene:

Graphene, with its two-dimensional structure and unique electronic properties, is an attractive substrate for organic electronic devices. The interaction between metal phthalocyanines and graphene is typically dominated by van der Waals forces and π-π stacking between the aromatic systems of the phthalocyanine and the graphene lattice. researchgate.net

Studies on the adsorption of various metal phthalocyanines on graphene have revealed several key aspects:

Charge Transfer: Depending on the central metal ion, a small amount of charge transfer can occur between the phthalocyanine molecule and the graphene substrate. researchgate.netrsc.org This charge transfer can lead to p-doping or n-doping of the graphene, which modifies its work function. rsc.org For example, the adsorption of copper phthalocyanine (CuPc) on graphene can increase the work function of graphene. rsc.org

Molecular Orientation: Phthalocyanine molecules tend to adsorb flat on the graphene surface to maximize the π-π interaction. nih.gov The underlying substrate on which the graphene is supported can also influence the morphology of the deposited phthalocyanine film. nih.gov

Electronic Coupling: The electronic coupling between the phthalocyanine and graphene is generally weak, preserving the intrinsic electronic properties of both materials to a large extent. nih.gov However, this interaction can be enhanced in some cases, leading to changes in the electronic structure at the interface. nih.gov

On Metal Surfaces:

The interaction of phthalocyanines with metal surfaces is generally stronger and more complex than with graphene. aps.org The nature of the interaction can range from weak physisorption to stronger chemisorption, depending on the specific metal and phthalocyanine. aps.org

Adsorption Strength: The strength of the adsorption is influenced by the reactivity of the metal surface. For instance, CuPc interacts more strongly with a copper surface (chemisorption) than with a gold surface (physisorption). aps.org

Charge Transfer and Bonding: Significant charge transfer can occur between the metal substrate and the phthalocyanine molecule, particularly the central metal ion of the phthalocyanine. aps.org This can lead to the formation of an interface dipole, which alters the work function of the metal. In some cases, the interaction can be strong enough to cause dissociation of substituents from the phthalocyanine molecule. nih.gov

Molecular Conformation: The strong interaction with the metal surface can influence the conformation of the adsorbed phthalocyanine molecules. For non-planar phthalocyanines, the molecule may adopt a specific orientation with respect to the surface. nih.gov

Understanding and controlling these interfacial interactions are crucial for the rational design and optimization of CaPc-based electronic and optoelectronic devices.

Advanced Functional Applications of Calcium Phthalocyanine in Emerging Technologies

Optoelectronic Device Integration (e.g., Organic Solar Cells, Light-Emitting Diodes, Photoconductivity)

The integration of phthalocyanine (B1677752) compounds into optoelectronic devices is a cornerstone of organic electronics research. While comprehensive studies on calcium phthalocyanine are limited compared to its copper or zinc analogues, existing research confirms its status as a photoconductive material.

Detailed Research Findings: this compound can be synthesized from phthalonitrile (B49051) and a calcium source, such as calcium oxide. archive.org The resulting compound is known to exhibit photoconductivity, a fundamental property for its use in optoelectronic applications. archive.orgjustia.com Research has identified several crystalline polymorphs of CaPc, including α, β, and γ forms. These different crystalline packings can significantly influence the material's electronic properties. For instance, both the α- and γ-forms of this compound can be converted to the more stable β-form through thermal treatment at 300°C. archive.org

Despite its established photoconductive properties, the specific application of this compound as the primary active material in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) is not well-documented in current scientific literature. Its potential is suggested by its fundamental properties, but detailed device-specific research and performance data remain areas for future exploration.

| Property | Description | References |

| Synthesis | Typically synthesized from phthalonitrile and calcium oxide in a high-boiling point solvent. | archive.org |

| Known Forms | Exists in α, β, and γ crystalline polymorphs. | archive.org |

| Key Property | Exhibits photoconductivity. | archive.orgjustia.com |

| Structural Feature | The Ca²⁺ ion is displaced from the plane of the macrocycle due to its large ionic radius. | acs.orgresearchgate.netresearchgate.netresearchgate.net |

Chemical and Biosensing Platforms Utilizing this compound

The use of metallophthalocyanines as the active layer in chemical and biosensors is a well-established field, leveraging their high environmental stability and sensitive electronic response to analyte interactions. However, a review of the current scientific literature reveals a significant lack of studies specifically focused on the application of this compound in sensing platforms. While other metallophthalocyanines, particularly those with transition metals, are widely investigated for detecting various gases and biomolecules, CaPc remains an unexplored candidate in this domain. researchgate.netnih.gov The unique electronic structure and coordination chemistry arising from the alkaline earth metal center could potentially offer different selectivity or sensitivity profiles, marking this as a promising, yet uninvestigated, area of research.

Advanced Catalytic Applications (e.g., Electrochemical Reactions, Oxygen Reduction)

The catalytic activity of metallophthalocyanines is one of their most significant properties, with applications in numerous electrochemical reactions, including the crucial oxygen reduction reaction (ORR) for fuel cells. Research in this area has overwhelmingly concentrated on phthalocyanines containing transition metals like iron and cobalt, which possess suitable d-orbital electronics to catalyze these reactions effectively. researchgate.net There is a notable absence of published research investigating the electrocatalytic properties of this compound. The closed-shell electronic configuration of the Ca²⁺ ion makes it an unlikely candidate for the redox-based catalytic cycles typical for ORR, which may explain the lack of focus in this area.

Energy Storage Systems (e.g., Supercapacitors) Incorporating this compound Composites

Supercapacitors represent a critical technology for high-power energy storage, and advanced materials are continuously being sought to improve their performance. Phthalocyanine-based composites have been explored for use in supercapacitor electrodes. However, there are currently no specific studies or data available in the scientific literature on the incorporation of this compound or its composites into energy storage systems like supercapacitors. The research focus has remained on other metallophthalocyanine derivatives, leaving the potential of CaPc in this application entirely unexplored.

Development of Phthalocyanine-Polymeric Nanoparticle Systems for Photothermal Applications (Focus on material development and properties)

Phthalocyanine-based nanoparticles have emerged as promising agents for photothermal and photodynamic therapies, which rely on the absorption of near-infrared light to generate heat or reactive oxygen species. The success of these applications depends heavily on the photophysical properties of the central metal ion and its influence on the macrocycle. Extensive research has been conducted on zinc, silicon, and other heavy-atom phthalocyanines for these purposes. In contrast, there is no available research on the development or properties of this compound-based polymeric nanoparticles for photothermal applications. One isolated report mentions the use of irradiated this compound as a target for the production of medical isotopes, a process related to nuclear chemistry rather than photothermal effects. osti.govunt.edu The photophysical properties that would make CaPc suitable for photothermal therapy have not been investigated, representing another gap in the current understanding of this compound.

Complexation and Mechanistic Studies Involving Calcium Phthalocyanine

Investigation of Metal-Ligand Exchange Dynamics in Calcium Phthalocyanine (B1677752) Systems

The dynamics of ligand exchange are fundamental to understanding the reactivity of metal complexes. For calcium phthalocyanine, these dynamics are influenced by the nature of the calcium ion and its interactions with the phthalocyanine macrocycle and other potential ligands.

For alkaline earth metals like calcium, the interaction between the metal ion and ligands is primarily electrostatic. researchgate.net This typically leads to more labile complexes and higher ligand exchange rates compared to many transition metals, which experience stronger ligand field stabilization effects. researchgate.net The residence time of water molecules in the first coordination sphere of an aqueous calcium ion is estimated to be in the range of picoseconds to a few nanoseconds, indicating very rapid solvent exchange. researchgate.net This suggests that ligand substitution reactions at a this compound center, particularly those involving the displacement of weakly bound axial ligands, would likely proceed through a dissociative or an interchange mechanism, facilitated by the lability of the Ca²⁺ ion.

While direct kinetic studies on ligand exchange in this compound are not extensively documented, research on other metallophthalocyanines provides a useful framework. For example, facile axial ligand exchange in manganese(III) phthalocyanine complexes has been used as a tool to tune the material's optical properties. rsc.org This highlights that the axial positions of the metallophthalocyanine complex are accessible for substitution, a principle that would extend to this compound, governing its interactions with solvent molecules or other coordinating species in its environment. The formation of phthalocyanines in solutions containing calcium at room temperature also points to the thermodynamic favorability of the coordination process. scielo.org.co

Table 1: Factors Influencing Metal-Ligand Exchange Dynamics Relevant to Calcium Systems

| Factor | Influence on Ligand Exchange | Source |

|---|---|---|

| Calcium Ion Concentration | Can suppress reaction rates and alter the reaction order in multidentate ligand systems. | rsc.org |

| Nature of Metal-Ligand Bond | Primarily electrostatic for Ca²⁺, leading to high lability and rapid exchange rates. | researchgate.net |

| Exchanging Ligands | The relative affinity of incoming and outgoing ligands for Ca²⁺ controls the reaction pathway. | rsc.org |

| Coordination Site | Axial ligand positions on metallophthalocyanines are generally accessible for substitution. | rsc.org |

Study of Oxidation-Reduction Mechanisms and Redox Properties in this compound Complexes

The redox behavior of metallophthalocyanines (MPcs) is a key feature underlying their utility in catalysis and materials science. These processes can be centered on the metal or on the 18 π-electron conjugated macrocycle. nih.gov

For main group phthalocyanines, which include this compound, the central metal ion is typically redox-inactive. dtic.mil Therefore, oxidation and reduction processes primarily involve the phthalocyanine ring, leading to the formation of π-cation or π-anion radicals. dtic.mil The potential difference between the first ring oxidation and the first ring reduction is approximately 1.5 V for many main group MPcs, a value that corresponds to the HOMO-LUMO energy gap of the macrocycle. dtic.mil

The precise redox potentials are sensitive to the molecular environment, including the solvent and, critically, the nature of substituents on the phthalocyanine periphery. mdpi.com Electron-withdrawing groups, such as carboxylic or sulfonic groups, are expected to make the phthalocyanine ring more electron-deficient, thus making reductions less negative (easier) and oxidations more positive (harder). mdpi.com Conversely, electron-donating groups would have the opposite effect. This tunability allows for the fine-tuning of the redox properties for specific applications.

The redox activity of metallophthalocyanines is often linked to the generation of reactive oxygen species (ROS). Studies on various MPcs have shown that under certain conditions, they can accelerate the autoxidation of substrates like ascorbate (B8700270) or decompose hydrogen peroxide, leading to the formation of superoxide (B77818) anion-radicals and hydroxyl radicals. nih.gov This pro-oxidant activity is central to some of their biological effects. nih.gov The mechanism involves the phthalocyanine complex acting as an electron transfer agent, participating in redox cycles that activate molecular oxygen. nih.govresearchgate.net

Table 2: Illustrative Redox Potentials of Metallophthalocyanine Derivatives This table uses cobalt phthalocyanine derivatives as an example to illustrate the effect of substituents on redox potentials, a principle applicable to other metallophthalocyanines.

| Compound | First Reduction (V vs. Ag/AgCl) | First Oxidation (V vs. Ag/AgCl) | ΔE (V) | Source |

|---|---|---|---|---|

| Cobalt(II) 2,9,16,23-tetra-tert-butylphthalocyanine | -0.66 | 0.67* | 1.33 | nih.govmdpi.com |

| Cobalt(II) 2,3,9,10,16,17,23,24-octakis(dodecyloxy)phthalocyanine | -1.63* | -0.95 | - | nih.govmdpi.com |

| Cobalt(II) tetracarboxyphthalocyanine | -0.24 | 0.87* | 1.11 | nih.govmdpi.com |

*Irreversible peak. ΔE represents the potential difference between the first oxidation and first reduction.

Ligand Field Effects and Coordination Environment Influences on this compound Reactivity

The reactivity of a metallophthalocyanine is profoundly influenced by its coordination environment, which includes the equatorial phthalocyanine macrocycle, any axially bound ligands, and peripheral substituents. These components collectively modulate the electronic structure of the central metal and the macrocycle, thereby tuning the complex's properties. rsc.org

The equatorial phthalocyanine ring itself exerts a strong ligand field effect that defines the primary electronic properties and reactivity patterns of the complex. researchgate.net However, modifications to the coordination sphere through axial ligation or peripheral substitution can lead to significant changes.

Axial ligands, which coordinate to the metal center perpendicular to the plane of the phthalocyanine ring, can dramatically alter the complex's electronic absorption spectra, solubility, and aggregation behavior. rsc.org For example, the coordination of different donor ligands (such as pyridine (B92270) or N-methylimidazole) to manganese(III) phthalocyanine results in significant shifts in the Q-band and ligand-to-metal charge transfer (LMCT) bands. rsc.org This phenomenon, which is responsible for a visible change in the color of the complex, demonstrates the direct influence of the axial ligand on the frontier molecular orbitals. rsc.org For this compound, an alkaline earth metal complex, interactions with axial ligands would be primarily electrostatic but still crucial in determining its solubility and preventing the π-π stacking that is common for planar phthalocyanine molecules. rsc.org

Peripheral substituents also play a critical role. Functionalization of the phthalocyanine backbone can alter the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which in turn affects the redox potentials and optical properties. rsc.orguu.nl Furthermore, the size and nature of out-of-plane ligands can dictate the complex's reactivity in specific environments. Studies have shown that bulky axial ligands on zirconium phthalocyanine complexes can redirect the aggregation pathway of insulin, preventing the formation of amyloid fibrils and instead promoting the formation of spherical oligomers. nih.gov This illustrates a direct link between the coordination environment and reactivity in a biological context.

Table 3: Effect of Axial Ligands on the Absorption Spectra of Manganese(III) Phthalocyanine This table illustrates how changing the axial ligand (L) in [PcMnL₂]SbF₆ complexes alters the electronic absorption maxima, a principle demonstrating the influence of the coordination environment.

| Axial Ligand (L) | Q-band λmax (nm) | LMCT-band λmax (nm) | Observed Color | Source |

|---|---|---|---|---|

| Acetonitrile | 715 | 497 | Blue-Green | rsc.org |

| Tetrahydrofuran (THF) | 727 | 512 | Green | rsc.org |

| Pyridine | 741 | 550 | Purple | rsc.org |

| N-methylimidazole (MeIm) | 752 | 572 | Red-Purple | rsc.org |

Role of Calcium and Phthalocyanines in Specific Biomolecular Interactions and Mechanisms (e.g., Ca²⁺ efflux in cellular models)

Intracellular calcium ([Ca²⁺]) is a ubiquitous second messenger that regulates a vast array of cellular processes. matjazperc.comfrontiersin.org Cells maintain a very low cytosolic Ca²⁺ concentration (around 100 nM) compared to the extracellular space or intracellular stores like the endoplasmic/sarcoplasmic reticulum (ER/SR). frontiersin.orgunife.it This steep electrochemical gradient allows for rapid and transient increases in cytosolic Ca²⁺—known as calcium signals or oscillations—which are decoded by downstream proteins to trigger specific cellular responses. frontiersin.org The termination of these signals is accomplished by Ca²⁺ efflux systems, including Ca²⁺-ATPases and exchangers. frontiersin.org

Certain metallophthalocyanines have been shown to directly interact with and modulate these critical calcium signaling pathways. Specifically, copper-containing phthalocyanine dyes, such as Alcian blue and copper phthalocyanine tetrasulfonic acid, induce rapid calcium efflux from actively loaded sarcoplasmic reticulum (SR) vesicles. nih.gov This effect is potent, with 5 µM of Alcian blue triggering Ca²⁺ efflux at rates greater than 20 nmol/mg of SR per second. nih.gov

The proposed mechanism for this induced Ca²⁺ release is the oxidation of sulfhydryl groups associated with the SR calcium release channel protein, also known as the ryanodine (B192298) receptor. nih.gov The phthalocyanine dyes act as oxidizing agents, converting neighboring sulfhydryl groups on the channel protein to a disulfide bond, which forces the channel into an open state, allowing Ca²⁺ to flow out of the SR and into the cytosol. nih.gov This action can be reversed by the addition of reducing agents like dithiothreitol, which promotes the closure of the channel and allows for calcium re-uptake. nih.gov

The phthalocyanine-induced Ca²⁺ efflux shares characteristics with other known methods of channel activation. It is stimulated by adenine-containing nucleotides and inhibited by millimolar concentrations of Mg²⁺ and the well-known channel blocker Ruthenium Red. nih.gov This specific interaction highlights a mechanism by which phthalocyanine complexes can exert a distinct biological effect by modulating a key cellular signaling pathway.

Table 4: Summary of Phthalocyanine-Induced Ca²⁺ Efflux from Sarcoplasmic Reticulum Vesicles

| Parameter | Observation | Source |

|---|---|---|

| Active Compounds | Copper-containing phthalocyanine dyes (Alcian blue, copper phthalocyanine tetrasulfonic acid, Luxol fast blue MBSN) | nih.gov |

| Mechanism of Action | Oxidation of sulfhydryl groups on the Ca²⁺ release channel, leading to channel opening. | nih.gov |

| Reversibility | Ca²⁺ release activity is lost upon preincubation with reducing agents (e.g., dithiothreitol) and restored upon reoxidation. | nih.gov |

| Inhibitors | Millimolar Mg²⁺, submicromolar Ruthenium Red. | nih.gov |

| Stimulators | Adenine containing nucleotides. | nih.gov |

| Cellular Specificity | Specific for SR derived from the terminal cisternae region. | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Alcian blue |

| Ascorbate |

| Cobalt(II) 2,9,16,23-tetra-tert-butylphthalocyanine |

| Cobalt(II) 2,3,9,10,16,17,23,24-octakis(dodecyloxy)phthalocyanine |

| Cobalt(II) tetracarboxyphthalocyanine |

| Copper phthalocyanine tetrasulfonic acid |

| Dithiothreitol |

| Hafnium phthalocyanine |

| Hydrogen peroxide |

| Insulin |

| Luxol fast blue MBSN |

| Manganese(III) phthalocyanine |

| N-methylimidazole |

| Nickel(II)-nitrilotriacetate |

| p-dimethylaminopyridine |

| Pyridine |

| Ruthenium Red |

| Tetrahydrofuran |

Future Research Directions and Outlook in Calcium Phthalocyanine Chemistry and Materials Science

Development of Novel Synthetic Routes for Tailored Calcium Phthalocyanine (B1677752) Architectures

The future of calcium phthalocyanine applications hinges on the ability to synthesize molecules and supramolecular structures with precisely controlled properties. Current synthetic strategies for metallophthalocyanines, which can be adapted and refined for CaPc, primarily involve the cyclotetramerization of phthalic acid derivatives like phthalonitrile (B49051), phthalic anhydride, or diiminoisoindole in the presence of a calcium salt. wikipedia.org However, moving beyond these conventional methods is crucial for creating tailored CaPc architectures.

Future research will likely focus on several key areas:

Green Synthetic Routes: There is a growing need for environmentally friendly and cost-effective synthesis methods. rsc.org Solvothermal synthesis, for instance, offers a promising route to obtaining high-quality crystalline CaPc with facile purification. rsc.org Exploring the use of greener solvents and catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can lead to more sustainable production processes. nih.govnih.gov

Low-Temperature Synthesis: Developing synthetic pathways that proceed at lower temperatures (0–50°C) can offer better control over the reaction and reduce energy consumption. researchgate.net This could involve the use of highly reactive calcium precursors or activation methods like UV irradiation. researchgate.net

Supramolecular Engineering: The self-assembly of CaPc molecules into well-defined nanostructures, such as columnar aggregates or liquid crystals, is a powerful tool for creating materials with anisotropic properties. ru.nlresearchgate.net By introducing specific functional groups, such as crown ethers or long alkyl chains, onto the phthalocyanine periphery, it is possible to direct the self-assembly process and create ordered architectures suitable for applications in one-dimensional energy or charge transport. ru.nl The formation of these supramolecular structures is often driven by π-π stacking interactions between the planar phthalocyanine macrocycles. researchgate.net

Functionalization for Solubility and Properties: A significant challenge with unsubstituted phthalocyanines is their poor solubility in common organic solvents, which limits their processability. wikipedia.org Attaching solubilizing groups to the periphery of the CaPc molecule can overcome this issue, enabling solution-based processing techniques like spin-coating for thin-film fabrication. wikipedia.orgacs.org Furthermore, peripheral and axial functionalization can be used to fine-tune the electronic and optical properties of CaPc for specific applications. wikipedia.org

| Synthetic Approach | Precursors | Key Features | Potential Advantages for CaPc |

| Conventional High-Temp | Phthalonitrile, Phthalic anhydride | High temperature, often in the presence of a calcium salt and a catalyst like urea (B33335). wikipedia.org | Established method for producing the basic CaPc structure. |

| Solvothermal Synthesis | Phthalonitrile, Calcium salt | Reaction in a sealed vessel with a solvent at elevated temperature and pressure. rsc.org | High crystallinity, facile purification, and environmentally friendly. rsc.org |

| Low-Temperature Synthesis | Phthalonitrile, Activated Calcium | Use of highly reactive metal precursors or external energy sources (e.g., UV). researchgate.net | Better reaction control, reduced energy consumption, and potentially novel polymorphs. researchgate.net |

| Supramolecular Assembly | Functionalized CaPc derivatives | Self-organization into ordered structures (e.g., columns, liquid crystals). ru.nl | Anisotropic properties for specialized electronic and optical applications. ru.nl |

Advanced Characterization Techniques for In-Situ Analysis of this compound Dynamics

To fully understand and optimize the performance of this compound in devices, it is essential to study its behavior under operational conditions. Advanced in-situ and operando characterization techniques provide real-time insights into the structural, electronic, and chemical dynamics of CaPc films and interfaces. jos.ac.cn

Future research will benefit from the application of a suite of powerful analytical methods:

In-Situ X-ray Scattering: Techniques like in-situ grazing incidence X-ray scattering (GIXS) can monitor the real-time microstructural evolution during the growth of CaPc thin films. aps.org This allows for the characterization of transient phases, interfacial layers, and strain relaxation, which are critical factors influencing device performance. aps.org

In-Situ Spectroscopy: Raman spectroscopy is a non-invasive technique that can be used to monitor the growth of CaPc films and identify different crystalline phases (polymorphs). tu-chemnitz.de Operando techniques, such as electrochemical tip-enhanced Raman spectroscopy (EC-TERS), can provide molecular-level information about the structural changes and degradation mechanisms of CaPc during electrochemical reactions, for instance, in a sensor or catalyst. acs.orgnih.gov

In-Situ Microscopy: Atomic force microscopy (AFM) can be used in-situ to observe the dynamics of CaPc molecule assembly at the nanometer scale, providing crucial information on the crystallization process from solution. jos.ac.cn

Real-Time Thickness and Growth Rate Monitoring: Simple yet effective tools like the quartz crystal microbalance (QCM) can be employed for in-situ control of CaPc film deposition, ensuring precise thickness and growth rate, which are vital for device fabrication. researchgate.net

| Technique | Information Obtained | Relevance to CaPc |

| In-Situ GIXS | Crystalline structure, polymorphs, strain evolution during film growth. aps.org | Understanding and controlling the morphology of CaPc thin films. aps.org |

| Operando EC-TERS | Molecular structure changes during electrochemical processes. acs.orgnih.gov | Investigating the activity and stability of CaPc in sensors and electrocatalytic applications. acs.org |

| In-Situ AFM | Real-time observation of molecular assembly and crystal growth. jos.ac.cn | Elucidating the mechanisms of CaPc nanostructure formation. jos.ac.cn |

| In-Situ QCM | Film thickness and deposition rate. researchgate.net | Precise control over the fabrication of CaPc-based devices. researchgate.net |

Rational Design Principles for High-Performance this compound-Based Devices

The development of high-performance electronic and optoelectronic devices based on this compound requires a deep understanding of the relationship between its molecular structure, solid-state packing, and device performance. taylorfrancis.com Rational design principles can guide the synthesis of CaPc derivatives with optimized properties for specific applications.

Key design considerations for future research include:

Tuning Electronic Properties via the Central Metal: The central calcium ion plays a significant role in determining the electronic properties of the phthalocyanine macrocycle. nih.gov The stability and charge transport characteristics of metallophthalocyanine-based devices, such as organic thin-film transistors (OTFTs), are highly dependent on the central metal. nih.govresearchgate.net Systematic studies are needed to fully elucidate how the Ca2+ ion influences the energy levels (HOMO/LUMO) and charge carrier mobility of CaPc.

Molecular Engineering for Desired Functionality: The introduction of various functional groups at the peripheral or axial positions of the CaPc molecule can be used to tune its properties. wikipedia.org For example, electron-withdrawing or electron-donating substituents can modify the redox potentials and optical absorption spectra. nih.gov This allows for the rational design of CaPc molecules for applications ranging from p-type or n-type semiconductors in transistors to photosensitizers in solar cells. acs.orgnih.gov